[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride
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Overview
Description
[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the hydrochloride salt form is often prepared by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH4) as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, ketones, and fully saturated derivatives.
Scientific Research Applications
[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an antitumor agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.
Comparison with Similar Compounds
[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methanol group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group on the nitrogen atom, showing different pharmacological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups on the aromatic ring, exhibiting unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUWZKJLULNGE-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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